



Technical Support Center: Selecting the Best Antibody for Immunoprecipitation

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Compound of Interest		
Compound Name:	RBC6	
Cat. No.:	B1678848	Get Quote

This technical support center provides guidance for researchers selecting antibodies for immunoprecipitation (IP) experiments, with a focus on proteins that may be designated as "RBC6". Our resources indicate that "RBC6" is not a standard protein name and may refer to either RBBP6 (Retinoblastoma-Binding Protein 6) or RBCK1 (RBCC Protein Interacting With PKC 1). This guide offers information on both potential targets to ensure you can select the appropriate antibody and protocol for your research needs.

Frequently Asked Questions (FAQs)

Q1: I am looking for an antibody for "**RBC6**" immunoprecipitation, but I cannot find a protein with this specific name. What could it be?

A1: It is likely that "**RBC6**" is an alias or a typo for a different protein. Based on common protein nomenclature, the intended target could be:

- RBBP6 (Retinoblastoma-Binding Protein 6): An E3 ubiquitin-protein ligase involved in cell cycle regulation, apoptosis, and transcription.
- RBCK1 (RBCC Protein Interacting With Protein Kinase C 1): Also an E3 ubiquitin ligase, known for its role in the NF-κB signaling pathway, myopathy, and cardiomyopathy.[1][2][3][4]
 [5]

We recommend verifying the full protein name based on your experimental context and any accompanying information you may have.



Q2: What is the function of RBBP6 and RBCK1?

A2:

- RBBP6 binds to the retinoblastoma (pRB) protein and is involved in the ubiquitination and degradation of proteins like p53 and YB-1, thereby influencing cell proliferation and apoptosis.[6] It also plays a role in pre-mRNA 3' end processing.[6]
- RBCK1, also known as HOIL-1, is a component of the Linear Ubiquitination Chain Assembly Complex (LUBAC). It is involved in the NF-kB signaling pathway and has been implicated in various diseases, including myopathy, cardiomyopathy, and autoinflammatory disorders.[1][2] [3][4][7]

Q3: What are the key considerations when selecting an antibody for immunoprecipitation?

A3: When selecting an antibody for IP, it is crucial to choose one that has been validated for this application.[8][9] This ensures that the antibody can recognize the native, folded protein in a solution. Other important factors include the antibody's clonality (monoclonal or polyclonal), host species, and the availability of positive reviews or citations in publications.[8]

RBBP6 Immunoprecipitation Guide Recommended Antibodies for RBBP6 IP

Below is a summary of commercially available antibodies that have been validated for the immunoprecipitation of RBBP6.

Product Name	Catalog Number	Clonality	Host Species	Reactivity	Applications Cited
RBBP6 Antibody	NBP1-49535	Polyclonal	Rabbit	Human, Mouse	WB, IHC-P, IP
RBBP6 Antibody	NBP3-30517	Not Specified	Not Specified	Human	WB, IP
RBBP6 Antibody (5A11)	H00005930- M01	Monoclonal	Mouse	Human	WB, ELISA, ICC/IF, IHC, IP



This table is for informational purposes. Please refer to the manufacturer's datasheet for the most up-to-date information.

Experimental Protocol: Immunoprecipitation of RBBP6

This protocol provides a general workflow for the immunoprecipitation of RBBP6 from cell lysates. Optimization may be required for specific cell types and experimental conditions.

Materials:

- Cells expressing RBBP6
- Ice-cold PBS
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- RBBP6 antibody (IP-validated)
- Isotype control antibody
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer (e.g., ice-cold modified RIPA buffer or PBS)
- Elution Buffer (e.g., 2x Laemmli sample buffer)
- Microcentrifuge
- Rotating shaker

Procedure:

- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the cell pellet.
 - Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.[10]



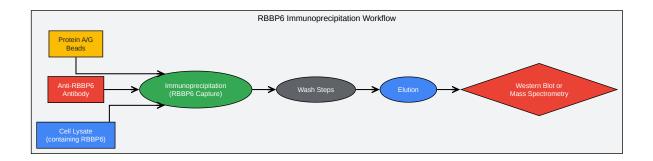
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Pre-clearing (Optional but Recommended):
 - Add protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Add the primary RBBP6 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control antibody to a separate tube of lysate.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[6]
- Immune Complex Capture:
 - Add pre-washed protein A/G beads to the lysate-antibody mixture.
 - Incubate with gentle rotation for 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
 [6]
- Elution:
 - After the final wash, remove the supernatant.
 - Resuspend the beads in 20-40 μL of 2x Laemmli sample buffer.
 - Boil the samples for 5-10 minutes to elute the protein and denature the antibody-protein complexes.[6]



• Centrifuge to pellet the beads, and collect the supernatant for analysis by Western Blot.

RBBP6 Signaling and Interaction Workflow

The following diagram illustrates a simplified workflow for identifying RBBP6 protein interactions using immunoprecipitation followed by mass spectrometry (IP-MS).



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Caption: Workflow for RBBP6 immunoprecipitation and downstream analysis.

RBCK1 Immunoprecipitation Guide Recommended Antibodies for RBCK1 IP

The following table summarizes commercially available antibodies that have been validated for RBCK1 immunoprecipitation.



Product Name	Catalog Number	Clonality	Host Species	Reactivity	Applications Cited
RBCK1 Antibody (CL4289)	NBP2-59048	Monoclonal	Mouse	Human	WB, IHC
RBCK1 Antibody	NBP2-27105	Polyclonal	Rabbit	Human, Mouse	WB, IP

This table is for informational purposes. Please refer to the manufacturer's datasheet for the most up-to-date information.

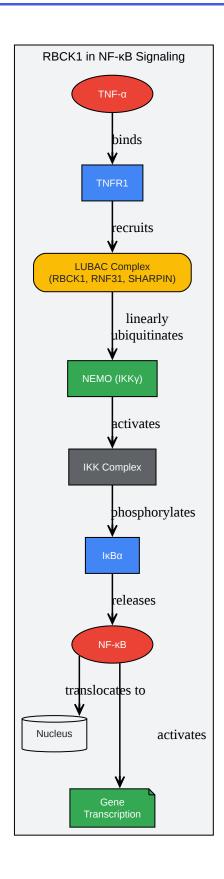
Experimental Protocol: Immunoprecipitation of RBCK1

The protocol for RBCK1 immunoprecipitation is similar to that for RBBP6. Refer to the detailed protocol in the RBBP6 section, substituting the RBBP6-specific antibody with a validated RBCK1 antibody.

RBCK1 Signaling Pathway

RBCK1 is a crucial component of the Linear Ubiquitination Chain Assembly Complex (LUBAC), which plays a key role in activating the NF-kB signaling pathway. The diagram below illustrates this relationship.





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Caption: Simplified diagram of the RBCK1-containing LUBAC complex in NF-кВ activation.



General Immunoprecipitation Troubleshooting

Problem	Possible Cause	Solution
No or low yield of target protein	Antibody not suitable for IP	Use an antibody specifically validated for immunoprecipitation.[8][9]
Insufficient protein in lysate	Increase the amount of starting material or use a more concentrated lysis buffer.	
Harsh lysis or wash conditions	Use a milder lysis buffer (e.g., non-ionic detergents) and less stringent wash buffers.[11]	
Inefficient antibody-bead binding	Ensure the protein A/G beads have affinity for your antibody's host species and isotype.	
High background/Non-specific binding	Insufficient washing	Increase the number of wash steps or the stringency of the wash buffer.
Lysate not pre-cleared	Perform a pre-clearing step with beads before adding the primary antibody.[12]	
Antibody cross-reactivity	Use a more specific monoclonal antibody if available.	
Too much antibody used	Titrate the antibody to determine the optimal concentration.	_
Co-elution of antibody heavy and light chains	Elution with denaturing buffer	Use a gentle elution buffer if the downstream application allows, or use a cross-linking IP kit.



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